molecular formula C13H20N2O4S B14824409 N-(5-Tert-butoxy-4-cyclopropoxypyridin-2-YL)methanesulfonamide

N-(5-Tert-butoxy-4-cyclopropoxypyridin-2-YL)methanesulfonamide

Cat. No.: B14824409
M. Wt: 300.38 g/mol
InChI Key: HUIZPFNIHKIDJM-UHFFFAOYSA-N
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Properties

Molecular Formula

C13H20N2O4S

Molecular Weight

300.38 g/mol

IUPAC Name

N-[4-cyclopropyloxy-5-[(2-methylpropan-2-yl)oxy]pyridin-2-yl]methanesulfonamide

InChI

InChI=1S/C13H20N2O4S/c1-13(2,3)19-11-8-14-12(15-20(4,16)17)7-10(11)18-9-5-6-9/h7-9H,5-6H2,1-4H3,(H,14,15)

InChI Key

HUIZPFNIHKIDJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CN=C(C=C1OC2CC2)NS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Tert-butoxy-4-cyclopropoxypyridin-2-YL)methanesulfonamide typically involves the reaction of sulfonyl chlorides with amines. A common method includes the reaction of a sulfonyl chloride with an amine in the presence of a base such as pyridine to absorb the generated HCl .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-Tert-butoxy-4-cyclopropoxypyridin-2-YL)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the sulfonamide group, potentially converting it to other functional groups.

    Substitution: The compound can participate in substitution reactions, where the sulfonamide group is replaced by other groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

N-(5-Tert-butoxy-4-cyclopropoxypyridin-2-YL)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-Tert-butoxy-4-cyclopropoxypyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes and proteins, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Tert-butoxy-4-cyclopropoxypyridin-2-YL)methanesulfonamide is unique due to its specific structure, which includes tert-butoxy and cyclopropoxy groups attached to a pyridine ring.

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